![molecular formula C10H6ClN3S B12002873 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine CAS No. 10344-45-3](/img/structure/B12002873.png)

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine

Übersicht

Beschreibung

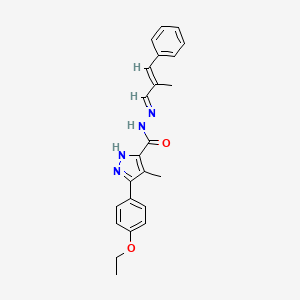

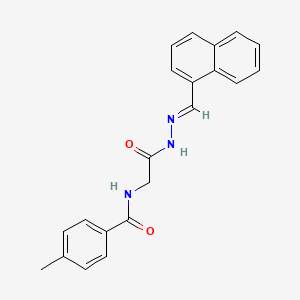

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine is a heterocyclic compound with a molecular formula of C10H6ClN3S. This compound is known for its unique structure, which combines elements of pyridazine and benzothiazine rings.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Chlor-10H-pyridazino[4,3-b][1,4]benzothiazin beinhaltet typischerweise die Reaktion von 3,5,6-Trichlorpyridazin mit 2-Aminothiophenol. Der Prozess beginnt mit der Chlorierung von 3,5,6-Trichlorpyridazin unter Verwendung von Phosphorylchlorid, gefolgt von der selektiven Verdrängung des 4-Bromatoms mit 2-Aminothiophenol in Acetonitril bei Raumtemperatur . Die Reaktionszeit kann durch Optimierung der Reaktionsbedingungen, wie z. B. der Verwendung von sekundären Aminen in Ethanol bei erhöhten Temperaturen, erheblich verkürzt werden .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 3-Chlor-10H-pyridazino[4,3-b][1,4]benzothiazin nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Implementierung von kontinuierlichen Durchflussverfahren zur Steigerung der Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chlor-10H-pyridazino[4,3-b][1,4]benzothiazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine, Thiole und Alkohole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten ergeben können, abhängig vom verwendeten Nucleophil .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere gegen Sojabohnen-15-Lipoxygenase.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, einschließlich entzündungshemmender und krebshemmender Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-10H-pyridazino[4,3-b][1,4]benzothiazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als Enzyminhibitor bindet es beispielsweise an das aktive Zentrum des Enzyms und verhindert so die Substratbindung und die nachfolgende katalytische Aktivität. Die genauen beteiligten molekularen Wege hängen von der spezifischen Anwendung und dem Zielenzym ab .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against soybean 15-lipoxygenase.

Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Wirkmechanismus

The mechanism of action of 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

10H-Benzo[b]pyridazino[3,4-e][1,4]thiazin: Ähnliche Struktur, aber ohne das Chloratom.

4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazin: Enthält einen Pyrimidinring anstelle eines Pyridazinrings.

Einzigartigkeit

3-Chlor-10H-pyridazino[4,3-b][1,4]benzothiazin ist aufgrund des Vorhandenseins des Chloratoms einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Derivate mit potenziell verbesserten Eigenschaften .

Eigenschaften

IUPAC Name |

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S/c11-9-5-8-10(14-13-9)12-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFFLUIBTAFRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NN=C(C=C3S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316230 | |

| Record name | MLS000757065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-45-3 | |

| Record name | MLS000757065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000757065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)

![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)

![4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol](/img/structure/B12002840.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)

![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)